3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-

Description

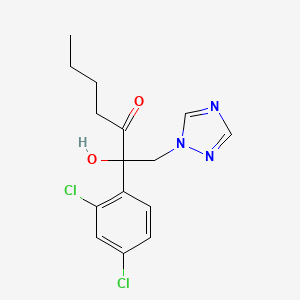

The compound 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a triazole-containing derivative with a heptanone backbone substituted by a 2,4-dichlorophenyl group and a hydroxyl group at the C2 position. Its structure integrates a 1,2,4-triazole ring, a moiety widely recognized for its antifungal properties . These compounds typically inhibit fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Properties

CAS No. |

107658-79-7 |

|---|---|

Molecular Formula |

C15H17Cl2N3O2 |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)heptan-3-one |

InChI |

InChI=1S/C15H17Cl2N3O2/c1-2-3-4-14(21)15(22,8-20-10-18-9-19-20)12-6-5-11(16)7-13(12)17/h5-7,9-10,22H,2-4,8H2,1H3 |

InChI Key |

ULRANBSWHVQKCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with 2,4-dichlorophenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or continuous flow reactors: To ensure precise control over reaction conditions.

Catalysts: To enhance the reaction rate and yield.

Purification steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The triazole ring and the phenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation products: Ketones or aldehydes.

Reduction products: Alcohols or amines.

Substitution products: Various substituted triazole derivatives.

Scientific Research Applications

Building Block for Synthesis

3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including cyclization and substitution reactions that are vital for developing new compounds with desired properties.

Catalytic Properties

Research has indicated that this compound may exhibit catalytic properties in organic reactions. Its reactivity can be harnessed to facilitate the synthesis of other important chemical intermediates.

Antimicrobial and Antifungal Agent

The biological activities of triazole derivatives are well-documented. This particular compound is being investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that triazoles can inhibit the growth of various fungi and bacteria by interfering with their metabolic pathways.

Cancer Research

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cell signaling pathways.

Interactions with Biological Macromolecules

The interactions between this compound and biological macromolecules such as proteins and nucleic acids are being studied to understand its potential therapeutic effects. These interactions could lead to the development of new drugs targeting specific diseases.

Pharmaceutical Development

3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is being explored for its potential use in pharmaceuticals aimed at treating fungal infections. The triazole ring structure is known for its efficacy against a wide range of fungal pathogens.

Agrochemicals

In the field of agrochemicals, this compound could be utilized in the development of fungicides or herbicides due to its biological activity against plant pathogens. The potential for enhancing crop protection strategies is significant.

Materials Science

Research into materials science has identified potential applications for this compound in creating novel materials with specific properties. Its chemical stability and reactivity can be advantageous in developing polymers or composites with enhanced performance characteristics.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex molecules; Catalytic properties |

| Biology | Antimicrobial and antifungal agent; Cancer research |

| Medicine | Pharmaceutical development; Mechanism of action targeting enzymes/receptors |

| Industry | Agrochemicals; Materials science |

Mechanism of Action

The mechanism of action of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves:

Molecular Targets: The compound may target enzymes or receptors in biological systems.

Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

A comparative analysis with structurally similar compounds reveals critical differences in substituents, activity, and applications:

*Estimated based on hexaconazole’s MW and structural similarity.

Functional Group Impact on Activity

- Hydroxyl Group: The hydroxyl group in the target compound may enhance solubility and binding affinity to CYP51 compared to non-hydroxylated analogs like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .

- Ketone vs.

- Triazole Position : The 1H-1,2,4-triazole moiety is conserved across analogs, critical for coordinating the heme iron in CYP51 .

Antifungal Efficacy and Selectivity

While quantitative data for the target compound are absent, its structural similarity to hexaconazole suggests comparable activity against Fusarium oxysporum and Gibberella azeae (inhibitory rates: 40–50% at 100 µg/mL) . However, fluconazole’s bis-triazole structure confers broader spectrum activity, highlighting the trade-off between specificity and versatility in triazole design .

Biological Activity

3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a synthetic compound classified under triazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

| Property | Value |

|---|---|

| CAS Number | 107658-79-7 |

| Molecular Formula | C15H17Cl2N3O2 |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)heptan-3-one |

| InChI Key | ULRANBSWHVQKCQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to affect:

- Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the survival of pathogens.

- Signal Transduction Pathways : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that 3-Heptanone derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related triazole compounds can effectively inhibit the growth of fungi by targeting ergosterol biosynthesis pathways . The compound's structural similarity to known antifungals suggests it may share similar mechanisms.

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Compounds similar to 3-Heptanone have shown promising results against breast cancer cell lines with IC50 values indicating potent cytotoxicity .

Case Studies and Research Findings

- Antifungal Activity Study : A study conducted by Ogata et al. (2007) explored the antifungal activity of novel azole derivatives including triazoles against Candida species. The findings suggested that modifications in the chemical structure significantly enhanced antifungal potency .

- Cytotoxicity Evaluation : In a comparative study on various triazole derivatives against human cancer cell lines (MCF-7 and HCT-116), it was found that specific modifications in the side chains led to increased cytotoxic effects. The study highlighted the importance of structural diversity in enhancing biological activity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 3-Heptanone to various biological targets. These studies suggest that the compound has a favorable binding profile with enzymes involved in metabolic pathways critical for tumor growth .

Q & A

Q. What analytical workflows resolve co-eluting impurities in HPLC analysis?

- Methodological Answer :

- 2D-LC (LC×LC) : Use a C18 column in the first dimension and a phenyl-hexyl column in the second to separate isomers.

- High-resolution MS (Q-TOF) : Identify impurities via exact mass (<5 ppm error) and isotopic patterns (e.g., Cl₂ vs. CH₃O groups). For example, a common impurity is the dehydroxy analog (m/z 365.02 vs. 381.01 for the parent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.